
Ethyl 2-(4-acetyl-3-bromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-acetyl-3-bromophenyl)acetate: is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetic acid and contains both an acetyl group and a bromine atom on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-bromophenyl)acetate typically involves the esterification of 4-acetyl-3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 2-(4-acetyl-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Conversion to 4-acetyl-3-bromobenzoic acid.
Reduction: Formation of 2-(4-acetyl-3-bromophenyl)ethanol.
科学的研究の応用
Chemistry: Ethyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties for industrial applications.
作用機序
The mechanism of action of Ethyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with molecular targets in biological systems. The bromine atom and acetyl group on the aromatic ring can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-(4-bromophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: Ethyl 2-(4-acetyl-3-bromophenyl)acetate is unique due to the presence of both the acetyl group and bromine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13BrO3 |
|---|---|
分子量 |
285.13 g/mol |
IUPAC名 |
ethyl 2-(4-acetyl-3-bromophenyl)acetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3 |
InChIキー |
BTOZXJSKBXYMRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


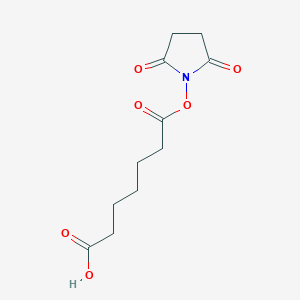
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
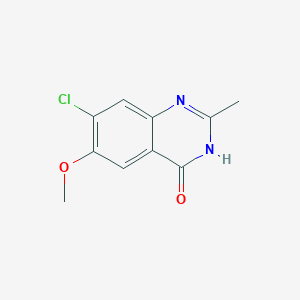

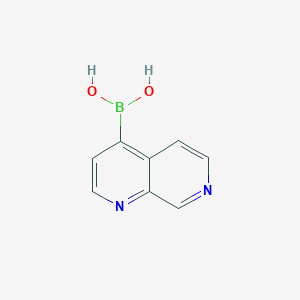
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
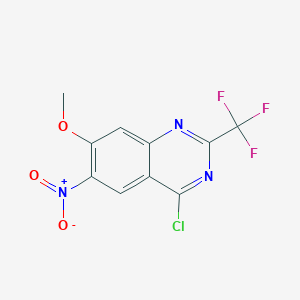

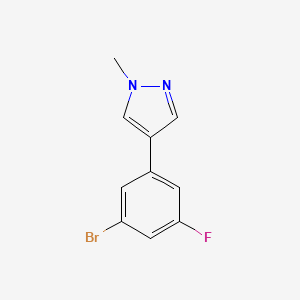
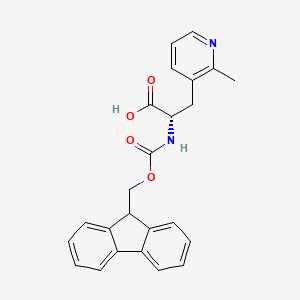


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)
